3-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
3-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H16ClN3O6 and a molecular weight of 453.842 g/mol . This compound is known for its unique chemical structure, which includes a nitrophenoxy group, a carbohydrazonoyl group, and a chlorobenzoate group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes the following steps:
Formation of 4-Nitrophenoxyacetyl chloride: This is achieved by reacting 4-nitrophenol with acetyl chloride in the presence of a base such as pyridine.
Formation of Carbohydrazonoyl Intermediate: The 4-nitrophenoxyacetyl chloride is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Final Coupling Reaction: The carbohydrazonoyl intermediate is then coupled with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as recrystallization and chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
3-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoates.
Scientific Research Applications
3-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure but with a 2-nitrophenoxy group instead of a 4-nitrophenoxy group.
3-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Similar structure but with a 4-methoxybenzoate group instead of a 4-chlorobenzoate group.
Uniqueness
The uniqueness of 3-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
393855-57-7 |
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Molecular Formula |
C22H16ClN3O6 |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
[3-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H16ClN3O6/c23-17-6-4-16(5-7-17)22(28)32-20-3-1-2-15(12-20)13-24-25-21(27)14-31-19-10-8-18(9-11-19)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+ |
InChI Key |
HNNYLYIXXWKGIP-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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